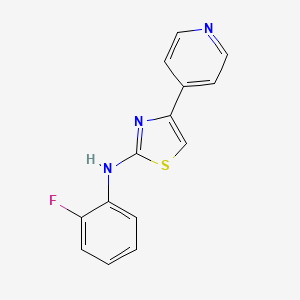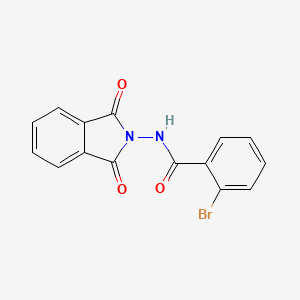
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide (DDM) is a synthetic compound that belongs to the family of nicotinamide derivatives. DDM has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. The compound is known to exhibit potent neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
Mecanismo De Acción
The exact mechanism of action of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide is not fully understood. However, it is believed that the compound exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense. This compound has also been shown to modulate the expression of various genes involved in inflammation and cell death pathways.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects in both in vitro and in vivo studies. These include the upregulation of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, and the inhibition of pro-inflammatory cytokine production. Additionally, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide in lab experiments is its potent neuroprotective and anti-inflammatory properties. This makes it a valuable tool for studying various neurological disorders, such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide. One area of interest is the development of novel this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various neurological disorders. Finally, the use of this compound in combination with other compounds, such as antioxidants or anti-inflammatory agents, may provide synergistic effects and improve therapeutic outcomes.
Métodos De Síntesis
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloronicotinic acid with diethylamine and subsequent alkylation with 4,6-dimethyl-2-chloropyrimidine. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been extensively studied for its neuroprotective and anti-inflammatory properties. The compound has been shown to protect neuronal cells against oxidative stress and apoptosis induced by various neurotoxic agents, including beta-amyloid and glutamate. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in microglial cells.
Propiedades
IUPAC Name |
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-5-16(6-2)12(17)9-7(3)10(13)8(4)15-11(9)14/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJYIZNIFGLCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(N=C1Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-2-(4-chlorophenoxy)acetamide](/img/structure/B5719724.png)
![ethyl 4-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]amino}benzoate](/img/structure/B5719728.png)



![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-2,5-pyrrolidinedione](/img/structure/B5719765.png)


![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)
![{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5719793.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)